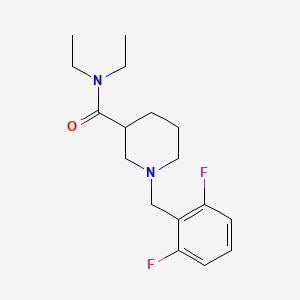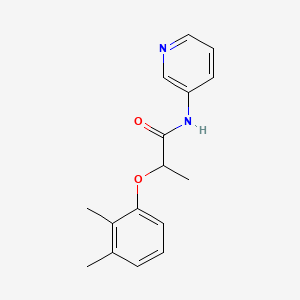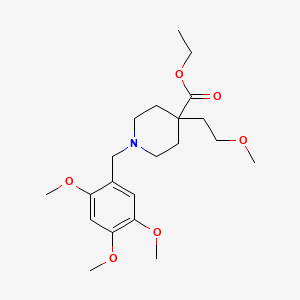![molecular formula C16H15FN2O3 B6048330 3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6048330.png)
3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide involves the inhibition of various cellular pathways. Studies have shown that it inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to the activation of pro-apoptotic genes and the inhibition of anti-apoptotic genes, leading to apoptosis. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB leads to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antimicrobial activity. Furthermore, it has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its high selectivity towards cancer cells, making it a promising candidate for cancer therapy. Furthermore, it has low toxicity and exhibits anti-inflammatory and antimicrobial activities, making it a versatile compound for various applications. However, one of the limitations of using 3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on 3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and infectious diseases. Another direction is to explore its mechanism of action in more detail to identify potential targets for drug development. Furthermore, future research could focus on developing more efficient and cost-effective synthesis methods for 3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide to increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide involves a multistep process. The first step involves the synthesis of 2-(2-methoxyphenylamino) acetic acid by reacting 2-aminoanisole with ethyl oxalyl chloride in the presence of triethylamine. The second step involves the reaction of 2-(2-methoxyphenylamino) acetic acid with thionyl chloride to form 2-(2-methoxyphenylamino) acetyl chloride. The final step involves the reaction of 2-(2-methoxyphenylamino) acetyl chloride with 3-fluorobenzamide in the presence of triethylamine to form 3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide.
Applications De Recherche Scientifique
3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. Studies have shown that 3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to exhibit antimicrobial activity against a wide range of microorganisms.
Propriétés
IUPAC Name |
3-fluoro-N-[2-(2-methoxyanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-8-3-2-7-13(14)19-15(20)10-18-16(21)11-5-4-6-12(17)9-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWJEUCFOISPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-fluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6048251.png)
![isobutyl [2-(allylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]acetate](/img/structure/B6048252.png)
![[4-(4-methoxybenzyl)-1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methanol](/img/structure/B6048257.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6048263.png)
![4-(2-fluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6048273.png)
![4-{[3-(hydroxymethyl)-3-(2-methylbenzyl)-1-piperidinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B6048278.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6048286.png)

![[3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B6048305.png)
![2-methoxy-6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B6048310.png)

![3-fluoro-N-(1-{1-[5-(methoxymethyl)-2-furoyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6048338.png)
